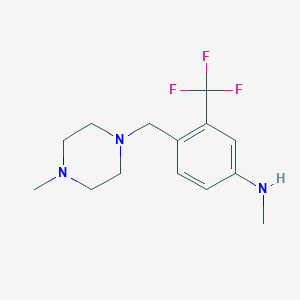
N-Methyl-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is a complex organic compound that features a trifluoromethyl group, a piperazine ring, and a methylated aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of 4-methylpiperazine, which can be synthesized through the reaction of piperazine with methyl iodide under basic conditions.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent such as trifluoromethyl iodide.
Coupling with Aniline: The final step involves coupling the piperazine derivative with an aniline derivative through a nucleophilic aromatic substitution reaction, often facilitated by a catalyst such as palladium.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with modified functional groups.
Scientific Research Applications
N-Methyl-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is employed in studies investigating the interaction of trifluoromethylated compounds with biological systems.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its binding affinity to target sites. The piperazine ring contributes to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-4-((4-methylpiperazin-1-yl)methyl)aniline: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activity.
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline: Lacks the N-methyl group, affecting its reactivity and applications.
Uniqueness
N-Methyl-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is unique due to the presence of both the trifluoromethyl group and the piperazine ring, which confer distinct chemical and biological properties. These features make it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C14H20F3N3 |
|---|---|
Molecular Weight |
287.32 g/mol |
IUPAC Name |
N-methyl-4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C14H20F3N3/c1-18-12-4-3-11(13(9-12)14(15,16)17)10-20-7-5-19(2)6-8-20/h3-4,9,18H,5-8,10H2,1-2H3 |
InChI Key |
FTGCHVCXCFWYDY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1)CN2CCN(CC2)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


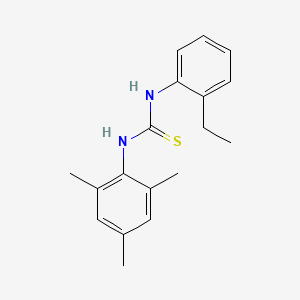
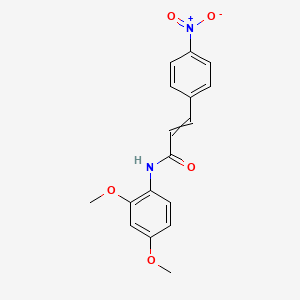
![3-(4-cyclopropylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12496813.png)
![Ethyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12496824.png)
![N-{[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B12496825.png)
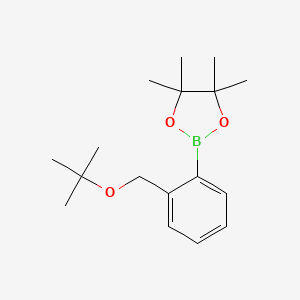
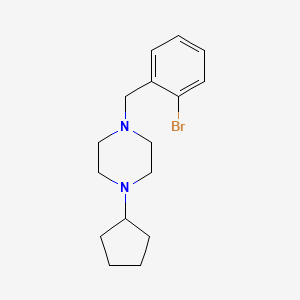
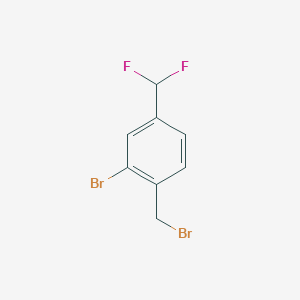
![N-(4-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12496876.png)



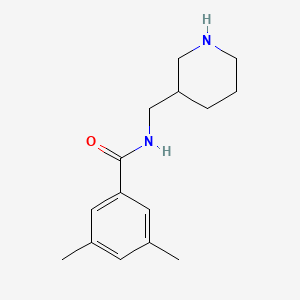
![N-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-4-methylbenzamide](/img/structure/B12496898.png)
